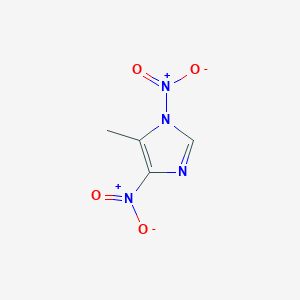![molecular formula C6H12Cl2N2S2 B6602365 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride CAS No. 1211449-80-7](/img/structure/B6602365.png)
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride (MTED) is a small molecule that is commonly used in research and laboratory experiments. MTED has a wide range of applications, from studying the biochemical and physiological effects of drugs to exploring the mechanisms of action and synthesizing new compounds. In
科学的研究の応用
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research. It has been used in the study of drug metabolism, to explore the mechanism of action of drugs, and to synthesize new compounds. It has also been used to study the biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes.
作用機序
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has been shown to interact with proteins and enzymes in a variety of ways. It has been found to inhibit the activity of enzymes, interfere with the binding of proteins to their substrates, and modulate the activity of proteins by binding to specific sites on their surfaces. It has also been found to interact with DNA, RNA, and small molecules, which can affect the expression of genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, proteins, and other molecules, as well as to affect the expression of genes. It has also been found to have an inhibitory effect on the growth of cancer cells, as well as to have an anti-inflammatory effect.
実験室実験の利点と制限
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride has several advantages for laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications. However, it is also limited by its reactivity, which can make it difficult to control the reaction conditions.
将来の方向性
The potential future directions for 2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride include further research into the biochemical and physiological effects of the compound, as well as its mechanisms of action. Additionally, further studies could explore the potential application of this compound in drug design and synthesis, as well as its potential use for the treatment of various diseases. Other potential future directions include the exploration of the interactions between this compound and other molecules, and the development of new methods for synthesizing and using the compound.
合成法
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-amine dihydrochloride can be synthesized from 4-methylthiazole and ethanethiol. The two components are reacted in a two-step process to form a thioether bond between the sulfur atoms of the two compounds. The reaction can be catalyzed by a base, such as potassium carbonate, to increase the rate of the reaction. The reaction is then followed by a dehydration reaction to form the desired this compound product.
特性
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S2.2ClH/c1-5-4-10-6(8-5)9-3-2-7;;/h4H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIROLYIVNIUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-5-[(difluoromethyl)sulfanyl]pyridine](/img/structure/B6602285.png)
![octahydropyrazolidino[1,5-a]pyridin-2-one](/img/structure/B6602286.png)






![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
![2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),3,8(12),9-tetraen-6-one](/img/structure/B6602350.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)

